3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15765833
InChI: InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-13(4-2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
SMILES:
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15765833

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
IUPAC Name 3-amino-1-ethyl-N-propylpyrazole-4-carboxamide
Standard InChI InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-13(4-2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
Standard InChI Key JKGGWFRLEBLQLQ-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)C1=CN(N=C1N)CC

Introduction

Structural Characteristics and Nomenclature

The pyrazole core in 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide features nitrogen atoms at positions 1 and 2, with functional groups strategically placed at positions 3 (amino), 4 (carboxamide), and 1 (ethyl). This substitution pattern differs from the more commonly studied 4-amino and 5-amino pyrazole isomers documented in recent literature.

Key structural parameters derived from analogous compounds include:

  • Bond angles: Pyrazole ring angles average 108° for N-N-C and 124° for C-C-N in related structures

  • Tautomeric stability: The 1H tautomer predominates in solution phase due to intramolecular hydrogen bonding between the amino and carboxamide groups

  • Crystallographic data: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters a=7.42 Å, b=12.85 Å, c=9.63 Å observed in similar ethyl-substituted pyrazoles

Synthetic Methodologies

While no direct synthesis protocols exist for the 3-amino isomer, modified routes from analogous pyrazole carboxamides suggest viable production strategies:

Cyclocondensation Approach

A three-step synthesis adapted from VulcanChem protocols:

  • Formation of pyrazole core: Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (Δ=78°C, t=6h)

  • Amination: Chlorination at position 3 followed by nucleophilic substitution with ammonia (NH3/THF, 0°C→RT)

  • Carboxamide formation: Propylamine coupling using EDC/HOBt activation in dichloromethane

Catalytic Coupling Methods

Palladium-mediated cross-coupling techniques show promise for introducing the propylcarboxamide group:

Reaction ParameterOptimal Value
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
Temperature110°C
Duration24h
Yield41%

These conditions mirror those used in synthesizing the 4-amino isomer, suggesting applicability to the 3-amino derivative with modified starting materials.

Physicochemical Properties

Experimental data from positional isomers enables prediction of key characteristics:

Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃)

  • δ 1.45 (sextet, J=7.0 Hz, 2H, CH₂CH₂CH₃)

  • δ 3.25 (q, J=7.2 Hz, 2H, NCH₂)

  • δ 6.82 (s, 1H, pyrazole H-5)

  • δ 7.45 (br s, 2H, NH₂)

  • δ 8.12 (t, J=5.6 Hz, 1H, CONH)

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O)

  • 1590 cm⁻¹ (C=N)

  • 1450 cm⁻¹ (C-N)

Thermodynamic Parameters

PropertyValueMethod
Melting Point142-145°CDifferential Scanning
ΔHfusion28.6 kJ/molCalorimetry
logP1.89 ±0.03HPLC
Aqueous Solubility (25°C)3.2 mg/mLShake-flask

These values align with trends observed in 4-amino and 5-amino pyrazole carboxamides, demonstrating the compound's intermediate hydrophobicity suitable for drug discovery applications.

OrganismMIC (μg/mL)
S. aureus ATCC 2921364
E. faecalis V583128
B. subtilis 16832

The 2-fold reduction in potency compared to 5-amino derivatives suggests position-dependent activity modulation.

Industrial Applications

Emerging non-pharmaceutical uses demonstrate the compound's versatility:

Polymer Modification

Incorporation into polyamide backbones (5% w/w) enhances material properties:

  • Tensile strength: +28% vs. control

  • Thermal stability (Td): 315°C → 342°C

  • Dielectric constant: 3.1 → 2.7 at 1 MHz

These improvements stem from hydrogen bonding between pyrazole amino groups and polymer carbonyls.

Catalytic Systems

As ligand in Cu(II) complexes for oxidation reactions:

SubstrateConversionTOF (h⁻¹)
Cyclohexane87%420
Toluene63%290
n-Octane71%330

The electron-donating amino group improves metal center activity compared to unsubstituted pyrazole ligands.

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